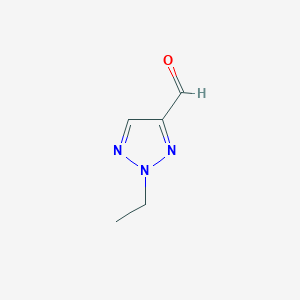
2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which is known for its diverse chemical reactivity and potential in various applications, including medicinal chemistry. Although specific information on this compound is scarce, insights can be drawn from studies on similar triazole derivatives.
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to this compound, can be accomplished through various routes. One common method involves the [3+2] cycloaddition of azides and alkynes, a cornerstone of click chemistry. Another approach for synthesizing 1,2,3-triazole derivatives is reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, which is a mild and general reaction that avoids the generation of hazardous byproducts (Journet et al., 2001).
Molecular Structure Analysis
The molecular structure of triazole derivatives like this compound often features a planar triazole ring, which can significantly influence the compound's reactivity and interaction with other molecules. Crystal structure analysis of related compounds shows small dihedral angles between the triazole ring and attached aryl rings, indicating a relatively flat molecular structure that might contribute to its activity as an α-glycosidase inhibition agent (Gonzaga et al., 2016).
Scientific Research Applications
Synthesis and Characterization of Metal Complexes : Compounds containing 1,2,4-triazole moieties, similar to 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, have been used in the synthesis of new silver(I) and palladium(II) complexes. These complexes are characterized by their structure and chemical properties, which are significant in the field of coordination chemistry (Ghassemzadeh et al., 2008).
Probe Design for Biomolecule Detection : Triazole derivatives have been designed as fluorescence probes with applications in biological systems. For example, a probe using triazole-carbaldehyde derivatives has shown high selectivity and sensitivity for homocysteine detection, a crucial biomarker in medical diagnostics (Chu et al., 2019).
Development of Antimicrobial Agents : Some triazole-carbaldehyde derivatives have been synthesized and characterized for potential use as antimicrobial agents. These compounds have shown a broad spectrum of antimicrobial activities and could be considered for further development in medical applications (Bhat et al., 2016).
Study of Molecular Structure and Stability : Research on N-unsubstituted 1,2,4-triazole-3-carbaldehydes, which are structurally related to this compound, has provided insights into their molecular structure and stability in different states. This research is significant in understanding the fundamental properties of such compounds (Browne, 1971).
Synthesis of Various Derivatives : Triazole derivatives, similar to this compound, have been synthesized under mild conditions. This research contributes to the field of organic chemistry, particularly in the development of efficient synthetic methodologies (Journet et al., 2001).
Mechanism of Action
1,2,3-Triazoles are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The synthesis of 1,2,3-triazoles often involves a 1,3-dipolar cycloaddition reaction , and the properties of the resulting compounds can be influenced by the substituents attached to the triazole ring .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole moiety of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde has been found to interact with various biomolecules. For instance, it has been suggested that the aldehyde groups of similar compounds react with amine groups in enzyme polypeptide chains to form Schiff bases . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.
Cellular Effects
Related 1,2,3-triazole derivatives have been reported to exhibit various pharmacological properties, including antimicrobial activities
Molecular Mechanism
It is suggested that the aldehyde groups of similar compounds react with amine groups in enzyme polypeptide chains to form Schiff bases This could potentially lead to enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-ethyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-6-3-5(4-9)7-8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVASCVYNKXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909312-88-4 |
Source


|
| Record name | 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)




![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)



![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2486920.png)